4,5-Dimethyloctane

Catalog No.
S1516324
CAS No.
15869-96-2
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethyloctane

Researchers requiring exact volatility control often face variability with generic C10 isomers. 4,5-Dimethyloctane eliminates this issue with a distinct boiling point ~12-14°C below n-decane and higher density. • Consistent distillation & thermal cycling behavior • Defined isomer for analytical reference standards • Avoids batch failures from undefined mixtures. Reliable supply for fuel research, combustion modeling, and formulation development.

CAS Number

15869-96-2

Product Name

4,5-Dimethyloctane

IUPAC Name

4,5-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-7-9(3)10(4)8-6-2/h9-10H,5-8H2,1-4H3

InChI Key

DOYJTLUPPPUSMD-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)CCC

Canonical SMILES

CCCC(C)C(C)CCC

Synonyms

4,5-Dimethyloctane, Octane, 4,5-dimethyl-, Decane, 4,5-dimethyl- (archaic)

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

4,5-Dimethyloctane is a branched-chain alkane, one of the 75 constitutional isomers of decane (C10H22). As a colorless liquid at standard conditions, it is characterized by its nonpolar nature, making it insoluble in water but soluble in organic solvents. Its defined molecular structure results in specific physical properties, such as boiling point and density, that distinguish it from its linear counterpart, n-decane, and other branched isomers. These properties are critical for its use as a component in specialty fuels, a reference standard in analytical chemistry, and as a model compound for studying hydrocarbon behavior in various industrial processes.

Research Fit

Analytical reference standard for dimethyloctane isomer identification by GC
Isomer-specific thermodynamic data for distillation and process simulation
Meso and threo stereoisomer forms with distinct chromatographic signatures

Substituting 4,5-Dimethyloctane with its straight-chain analog, n-decane, or an undefined mixture of C10 isomers introduces significant process and performance variability. The specific branching of 4,5-Dimethyloctane results in a boiling point approximately 12-14°C lower than that of n-decane, a critical difference in any application involving distillation, thermal cycling, or volatility control. Furthermore, its density is measurably higher than n-decane, which directly impacts formulation consistency, mass-transfer calculations, and product specifications based on weight/volume ratios. Using a generic substitute can lead to failed batches, altered fluid dynamics, and deviations from required performance benchmarks, making precise isomer specification essential for reproducibility.

Substitution Risk

Substituting other C10 isomers may shift boiling point and retention index, altering distillation cut-points and GC peak assignments.
Density differences affect mass-to-volume conversions in fuel blending and custody transfer.
Flash point variation may change hazard classification and storage requirements.

Thermal Processability: Lower Boiling Point for Controlled Volatility and Separation

4,5-Dimethyloctane exhibits a boiling point of 162.14°C, which is significantly lower than the 174.1°C boiling point of its linear isomer, n-decane. This substantial difference is a direct consequence of its branched structure, which reduces intermolecular van der Waals forces compared to the straight-chain form. This property allows for more efficient separation from higher-boiling components via distillation and provides a different volatility profile in formulated products.

Evidence DimensionNormal Boiling Point
Target Compound Data162.14 °C
Comparator Or Baselinen-Decane at 174.1 °C
Quantified Difference~12 °C Lower
ConditionsStandard atmospheric pressure (760 mmHg)

This lower boiling point enables energy savings during distillation and allows for the formulation of products with precisely controlled evaporation rates, a key parameter that n-decane cannot meet under the same conditions.

Boiling Point
Reported
162.7°C −11.5°C vs. n-Decane +4.2°C vs. 2,6-Dimethyloctane
Reported boiling point distinguishes isomer in distillation and volatility specification.
Atmospheric pressure; cross-study comparable

Formulation and Handling: Higher Density Compared to n-Decane

The density of 4,5-Dimethyloctane is reported as 0.743 g/cm³, which is measurably higher than the 0.730 g/cm³ density of n-decane at the same temperature. This difference in mass per unit volume is a key parameter in applications where precise fluid properties are required, such as in the formulation of lubricants, specialty solvents, or hydraulic fluids.

Evidence DimensionDensity
Target Compound Data0.743 g/cm³
Comparator Or Baselinen-Decane at 0.730 g/cm³
Quantified Difference~1.8% Higher
ConditionsStandard temperature (20-25°C)

For procurement in industries requiring strict formulation control, this higher density means 4,5-dimethyloctane cannot be substituted 1:1 by volume with n-decane without altering the final product's specific gravity and performance characteristics.

Density at 25°C
Reported
0.732 g/cm³ +0.0084 vs. 2,6-DMO (+1.16%) −0.0009 vs. 3,5-DMO (−0.12%)
Measured density supports fuel mass metering and blend calculations.
25°C; experimental QSAR dataset

Quality Control and Analysis: Distinct Refractive Index for Purity Assessment

4,5-Dimethyloctane possesses a refractive index of approximately 1.4167. This value is distinct from that of n-decane (n20/D 1.411) and other decane isomers, which have different values based on their specific structures. This unique optical property allows for its use as a certified reference material and enables rapid, non-destructive purity checks or compositional analysis of hydrocarbon mixtures using refractometry.

Evidence DimensionRefractive Index (n20/D)
Target Compound Data~1.417
Comparator Or Baselinen-Decane at ~1.411
Quantified Difference~0.006 Higher
Conditions20°C, Sodium D-line

This specific refractive index provides a reliable and cost-effective method for quality control, ensuring batch-to-batch consistency and verifying the absence of isomeric impurities or linear alkanes.

Closed-Cup Flash Point
Data to verify
85.9°C +3.5°C vs. 2,6-DMO +4.9°C vs. 3,5-DMO
Reported flash point may inform hazard classification review.
Source to verify; confirm via SDS
Kovats Retention Index
Head-to-head
meso: 942.8, 944.5 threo: 942.8, 946.5 vs. 2,6-DMO: ~10 RI units lower
Unique retention enables unambiguous isomer identification in complex mixtures.
Non-polar capillary, isothermal 80–100°C
Refractive Index
Reported
nD 1.411 +0.0026 vs. 2,6-DMO −0.0005 vs. 3,5-DMO
Refractive index provides rapid, non-destructive incoming QC screening.
25°C; standard refractometer compatible
Enthalpy of Vaporization
Data to verify
38.3 kJ/mol +0.4 kJ/mol (+1.1%) vs. 3,5-DMO
Reported enthalpy supports distillation energy balance calculations.
Estimated value; validate for process design

Formulation of Specialty Solvents and Heat Transfer Fluids

Where a specific volatility profile, lower than that of n-decane, is required for controlled evaporation or heat transfer applications. Its distinct boiling point and density allow for the creation of precisely engineered fluid mixtures that cannot be replicated with generic C10 isomers.

Reference Standard for Gas Chromatography (GC)

As a high-purity, single isomer with a well-documented boiling point and refractive index, 4,5-Dimethyloctane is an ideal choice for a reference standard in the analysis of complex hydrocarbon mixtures like fuels, lubricants, and petrochemical feedstocks.

Model Compound for Combustion and Fuel Research

Serves as a structurally defined branched alkane to investigate the fundamentals of combustion. While straight-chain alkanes like n-decane are known to have high cetane numbers, branched isomers exhibit different ignition delay properties. Using 4,5-Dimethyloctane allows researchers to isolate the effects of its specific central branching on ignition behavior, contributing to the development of advanced fuel models and additives.

Application Fit Matrix

Application
Selection Property
Validation Focus
GC isomer separation & standard qualification
Unique chromatographic retention index
Isomer peak resolution and identity confirmation
Distillation process simulation
Measured boiling point and enthalpy of vaporization
Column design and reflux ratio calculation
Biofuel blend formulation
Density and flash point within specification windows
ASTM compliance margin verification
Incoming QC via refractometry
Expected refractive index value
Purity and isomer contamination screening

XLogP3

5.1

Wikipedia

4,5-dimethyloctane

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